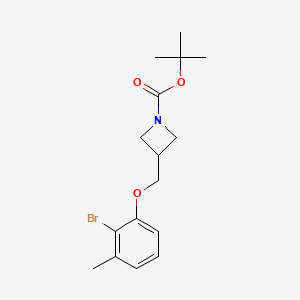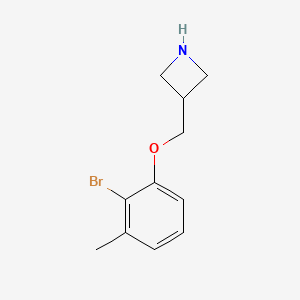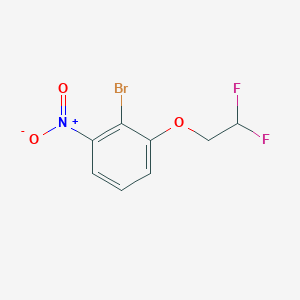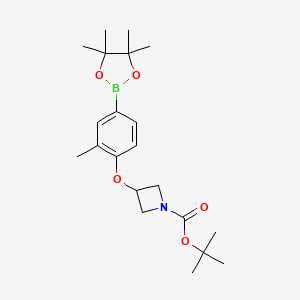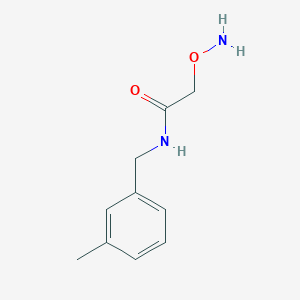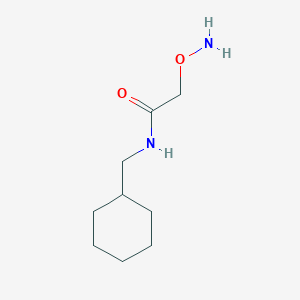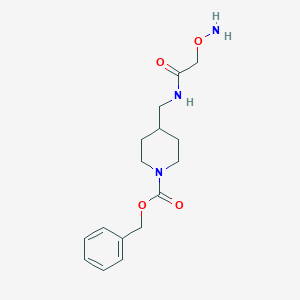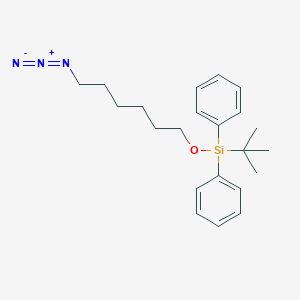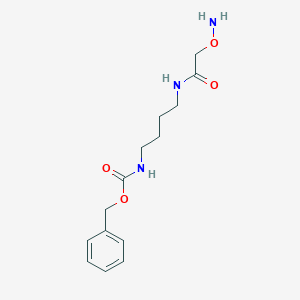
Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate is a chemical compound with a complex structure that includes a benzyl group, an aminooxy group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a carbamate protecting group. The aminooxy group is then introduced through a nucleophilic substitution reaction. The final step involves the deprotection of the carbamate group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in biochemical studies and drug development, where the compound can modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl carbamate
- Phenylmethyl carbamate
- Carbamic acid benzyl ester
Uniqueness
Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and biological activity compared to other carbamate derivatives. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
IUPAC Name |
benzyl N-[4-[(2-aminooxyacetyl)amino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c15-21-11-13(18)16-8-4-5-9-17-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHICUUBAPQFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCNC(=O)CON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
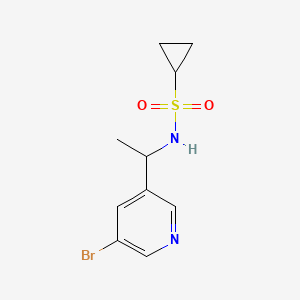
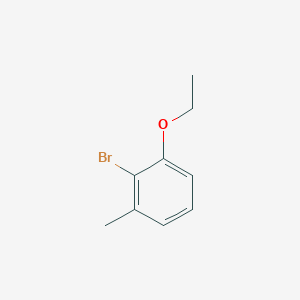
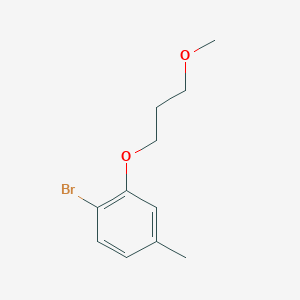
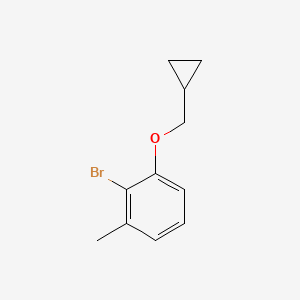
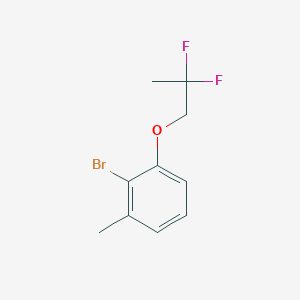
![[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B8149267.png)
